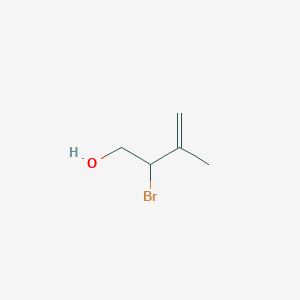

![molecular formula C11H19NO B2677542 (3AS,6aS)-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4'-pyran] CAS No. 1932541-22-4](/img/structure/B2677542.png)

(3AS,6aS)-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4'-pyran]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

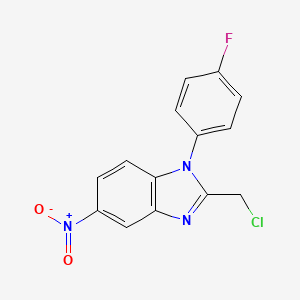

The compound belongs to the class of organic compounds known as pyrroles, which are polycyclic aromatic compounds containing a five-membered ring with four carbon atoms and one nitrogen atom . The specific structure of this compound suggests that it is a complex pyrrole with a spiro-fused cyclopentane and pyran ring.

Synthesis Analysis

Pyrroles can be synthesized through several methods, including the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to pyrroles .Molecular Structure Analysis

The molecular structure of pyrroles typically includes a five-membered ring with alternating double and single bonds. The nitrogen atom in the ring contributes two electrons to one of the double bonds, creating a resonance structure that contributes to the stability of the molecule .Chemical Reactions Analysis

Pyrroles can undergo a variety of chemical reactions, including N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride . They can also undergo Michael addition with electrophilic olefins .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrroles depend on their specific structure. Generally, they are aromatic and relatively stable. They are often colored due to the presence of the conjugated system of pi electrons .Mécanisme D'action

CP-47 interacts with the cannabinoid receptors in the brain and other parts of the body. Specifically, it binds to the CB1 receptor, which is primarily found in the brain and is responsible for the psychoactive effects of cannabinoids. CP-47 has been shown to have a high affinity for the CB1 receptor, which may contribute to its potent effects.

Biochemical and Physiological Effects:

CP-47 has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, which may be due to its interaction with the CB1 receptor. It has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of CP-47 is that it has been extensively studied in animal models, which has provided a wealth of information about its potential therapeutic applications and its effects on the body. However, one limitation of CP-47 is that it is a synthetic compound, which may limit its applicability in clinical settings.

Orientations Futures

There are several future directions for research on CP-47. One area of research is the development of new synthetic cannabinoids that have improved therapeutic properties and fewer side effects. Another area of research is the development of new methods for synthesizing CP-47 and other cannabinoids, which may lead to more efficient and cost-effective production methods. Additionally, further studies are needed to better understand the mechanism of action of CP-47 and its potential therapeutic applications.

Méthodes De Synthèse

The synthesis of CP-47 involves several steps, including the reaction of a cyclopentanone derivative with an aldehyde, followed by a Diels-Alder reaction to form the spiro[cyclopenta[b]pyrrole-3,4'-pyran] ring system. The final product is then purified using chromatography techniques. The synthesis of CP-47 is a complex process that requires expertise in organic chemistry.

Applications De Recherche Scientifique

CP-47 has been the subject of extensive research due to its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. It has also been studied for its potential use in the treatment of cancer, epilepsy, and other neurological disorders.

Safety and Hazards

Propriétés

IUPAC Name |

(3aS,6aS)-spiro[2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3,4'-oxane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c1-2-9-10(3-1)12-8-11(9)4-6-13-7-5-11/h9-10,12H,1-8H2/t9-,10+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWWNEIARFFJNF-ZJUUUORDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)NCC23CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H](C1)NCC23CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

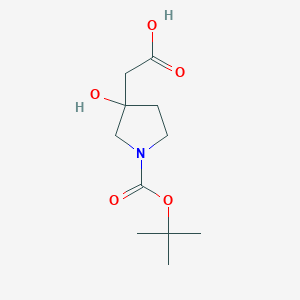

![{[(3,4-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2677459.png)

![3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2677462.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2677463.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2677465.png)

![N-((6-methoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxamide](/img/structure/B2677466.png)

![2-(2-{[Cyano(4-fluoro-3-nitrophenyl)amino]methyl}phenyl)-2-methylpropanenitrile](/img/structure/B2677479.png)

![N-(4-methylphenethyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2677480.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2677482.png)